molecular formula C32H23BrN2O2 B14951799 17-(4-bromophenyl)-1-{(E)-[(3-methylphenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

17-(4-bromophenyl)-1-{(E)-[(3-methylphenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

Cat. No.: B14951799
M. Wt: 547.4 g/mol
InChI Key: WSTRULFNONDOLL-UHFFFAOYSA-N
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Description

17-(4-BROMOPHENYL)-1-{(E)-[(3-METHYLPHENYL)IMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE: is a complex organic compound characterized by its unique pentacyclic structure and the presence of bromophenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-(4-BROMOPHENYL)-1-{(E)-[(3-METHYLPHENYL)IMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE typically involves multiple steps, including the formation of the azapentacyclic core and the subsequent functionalization with bromophenyl and methylphenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the bromophenyl group, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a pharmacophore is investigated. Its ability to interact with various biological targets makes it a candidate for drug development and biochemical studies.

Medicine

The compound’s pharmacological properties are of interest in medicinal chemistry. Researchers explore its potential as an anti-cancer agent, anti-inflammatory drug, or other therapeutic applications.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 17-(4-BROMOPHENYL)-1-{(E)-[(3-METHYLPHENYL)IMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)propionic acid
  • 2,6-Difluoro-3-methylbenzamide, N-(4-bromophenyl)
  • Benzamide, N-(4-bromophenyl)-3-methoxy

Uniqueness

Compared to similar compounds, 17-(4-BROMOPHENYL)-1-{(E)-[(3-METHYLPHENYL)IMINO]METHYL}-17-AZAPENTACYCLO[6650~2,7~0~9,14~0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE stands out due to its complex pentacyclic structure and the presence of both bromophenyl and methylphenyl groups

Properties

Molecular Formula

C32H23BrN2O2

Molecular Weight

547.4 g/mol

IUPAC Name

17-(4-bromophenyl)-1-[(3-methylphenyl)iminomethyl]-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

InChI

InChI=1S/C32H23BrN2O2/c1-19-7-6-8-21(17-19)34-18-32-25-11-4-2-9-23(25)27(24-10-3-5-12-26(24)32)28-29(32)31(37)35(30(28)36)22-15-13-20(33)14-16-22/h2-18,27-29H,1H3

InChI Key

WSTRULFNONDOLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=CC23C4C(C(C5=CC=CC=C52)C6=CC=CC=C36)C(=O)N(C4=O)C7=CC=C(C=C7)Br

Origin of Product

United States

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